Dasatinib-d8
Overview
Description
Synthesis Analysis
The synthesis of dasatinib involves multiple steps, starting from 2-chloro-6-methylaniline, which undergoes processes like amidation, cyclization, and substitution to yield dasatinib. Improvements in the synthesis process have been reported, aiming to increase the overall yield and reduce production costs, making it more suitable for industrial production (Gong Ping, 2009); (Wang Rong, 2011).
Molecular Structure Analysis
Dasatinib's effectiveness as a kinase inhibitor is partly due to its molecular structure, which allows it to bind with high affinity to the ATP-binding sites of its target kinases. The structural analysis and modifications, including the introduction of deuterium atoms, could potentially enhance its binding characteristics, stability, and metabolic profile, leading to improved therapeutic outcomes.
Chemical Reactions and Properties
Dasatinib interacts with various enzymes and receptors in the body due to its inhibitory action on tyrosine kinases. It is metabolized primarily in the liver, involving the CYP3A4 enzyme, leading to several metabolites with varying degrees of activity and toxicity. The introduction of deuterium atoms (Dasatinib-d8) may influence these chemical reactions and the drug's overall pharmacokinetics and pharmacodynamics (L. Christopher et al., 2008).
Scientific Research Applications
Immunosuppressive Effects : Dasatinib impairs the proliferation and function of CD8+ T cells, potentially altering the graft-vs-leukemia effect and graft-vs-host disease after allogeneic stem cell transplantation (Fei et al., 2008). It also inhibits T-cell activation, proliferation, cytokine production, and degranulation, suggesting potential as an immunosuppressant for transplantation and T-cell-driven autoimmune diseases (Weichsel et al., 2008).
Cancer Therapy : Dasatinib-d8 is effective in treating drug-resistant tumors, including glioblastoma, by blocking critical tyrosine phosphorylation sites in tumorigenesis (Milano et al., 2009). It reduces tumoral mass, decreases metastatic dissemination, and enhances the action of various oncology drugs (Montero et al., 2011). Dasatinib is also a promising agent for metastatic solid tumors refractory to standard therapies (Kim, Rix, & Haura, 2010).
Leukemia Treatment : It induces apoptosis in chronic myelogenous leukemia cells by inhibiting Stat5 signaling (Nam et al., 2007) and differentiates acute myeloid leukemia cells through MEK/ERK-dependent activation of STAT1 (Fang et al., 2013).
Treatment of Breast Cancer : Dasatinib selectively inhibits growth of basal-type/"triple-negative" breast cancer cell lines in vitro (Finn et al., 2007).
Modulation of Immune Responses : Dasatinib can modulate the host immune response at clinical doses, offering potential applications in autoimmune pathogenesis and allogeneic tissue transplantation (Fraser et al., 2009).
Neutrophil Functions : It may benefit patients with neutrophil-mediated inflammatory diseases by affecting mature neutrophils' proinflammatory functions (Futosi et al., 2012).
CAR T Cell Regulation : Dasatinib can temporarily inactivate CAR T cells to reduce acute toxicity, allowing them to recover their antitumor effects after drug withdrawal (Mestermann et al., 2019).
Safety And Hazards
If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
Dasatinib-d8, as a potent inhibitor of non-receptor tyrosine kinases, has potential therapeutic value in diseases characterized by elevated levels of these kinases, including some forms of cancer and fibrotic disease . Therapeutic drug monitoring (TDM) is gradually becoming a practical tool to achieve the goal of individualized medicine for patients receiving targeted drugs . With the help of TDM, these patients who maintain response while have minimum adverse events may achieve long-term survival .
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649385 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib-d8 | |
CAS RN |
1132093-70-9 | |
Record name | N-(2-Chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)(~2~H_8_)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloro-6-methyl-phenyl)-2-[[2-methyl-6-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]pyrimidin-4-yl]methyl]thiazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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